molecular formula C11H9BrN2O B2872078 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine CAS No. 1610521-31-7

4-Bromo-2-(pyridin-2-ylmethoxy)pyridine

Cat. No.: B2872078
CAS No.: 1610521-31-7
M. Wt: 265.11
InChI Key: VQSOBMFBGYXWQE-UHFFFAOYSA-N
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Description

4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H9BrN2O. It has a molecular weight of 265.11 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COC1=CC (Br)=CC=N1 . The InChI key for this compound is YFTGMMXMLPTTAY-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, bromopyridines are known to be reactants in Negishi cross-coupling reactions with aryl halides catalyzed by palladium .

Scientific Research Applications

Ligand Design and Complex Formation

4-Bromo-2-(pyridin-2-ylmethoxy)pyridine and similar compounds are crucial in the design of ligands for metal binding. For instance, the synthesis of a back-to-back ligand with dipyrazolylpyridine and dipicolylamine metal-binding domains exemplifies the compound's role in creating complex ligands that selectively bind to metal centers, such as palladium or platinum. This selective binding is vital for developing metal-centered compounds with potential applications in catalysis and materials science (Tovee et al., 2010).

Synthesis of Novel Derivatives

The compound serves as a precursor in synthesizing novel pyridine-based derivatives via Suzuki cross-coupling reactions, demonstrating its versatility in creating a wide range of chemical entities. These derivatives have been studied for various applications, including as dopants for liquid crystals and in biomedical research for their antimicrobial properties. The efficient synthesis of these derivatives highlights the compound's utility in organic synthesis and material science (Ahmad et al., 2017).

Coordination Chemistry

This compound-related compounds are instrumental in coordination chemistry, where they act as ligands to form various metal complexes. Such complexes are studied for their structural characteristics and potential applications in catalysis, luminescence, and as sensors. The versatility of these compounds in forming coordination complexes with different metals underlines their importance in inorganic and organometallic chemistry research (Achmatowicz et al., 2003).

Catalysis and Organic Synthesis

The role of this compound derivatives in catalysis and organic synthesis is evident from their use in creating catalytically active complexes and facilitating various chemical reactions. These applications underscore the compound's utility in enhancing reaction efficiencies, selectivities, and developing new synthetic pathways, which is crucial for advancing organic chemistry and material science (Verma et al., 2016).

Nanostructure Synthesis

The compound's derivatives have been utilized in the synthesis of nanostructures, demonstrating its utility in nanotechnology and material science. The ability to influence the assembly and structure of nanomaterials opens up new avenues for the development of advanced materials with tailored properties for electronics, catalysis, and sensor applications (Hajiashrafi et al., 2015).

Properties

IUPAC Name

4-bromo-2-(pyridin-2-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSOBMFBGYXWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=NC=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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